

Application Notes and Protocols: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzaldehyde

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These application notes provide a detailed experimental procedure for the nitration of **2-hydroxy-5-methylbenzaldehyde** to synthesize 2-hydroxy-5-methyl-3-nitrobenzaldehyde. This compound serves as a valuable intermediate in the development of novel therapeutics and other fine chemicals due to its versatile functional groups.^[1] The presence of electron-withdrawing (nitro and aldehyde) and electron-donating (hydroxyl and methyl) groups on the benzene ring creates a unique electronic environment, making it a strategic precursor for more complex molecules like Schiff bases, which are known for a wide range of biological activities.^[1]

Experimental Principle

The synthesis of 2-hydroxy-5-methyl-3-nitrobenzaldehyde is achieved through the electrophilic aromatic substitution of **2-hydroxy-5-methylbenzaldehyde** (also known as 5-methylsalicylaldehyde). The reaction employs a nitrating mixture, typically nitric acid in the presence of a strong acid catalyst like sulfuric acid or in a solvent such as glacial acetic acid. The hydroxyl and methyl groups on the aromatic ring are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing.^[2] This substitution pattern favors the introduction of the nitro group at the C-3 position, ortho to the hydroxyl group and meta to the aldehyde group. Careful temperature control is crucial to prevent the formation of dinitrated byproducts and ensure selective mononitration.^[3]

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.^{[1][4]}

Materials:

- **2-Hydroxy-5-methylbenzaldehyde**
- Glacial Acetic Acid
- Nitric Acid (70%)
- Deionized Water
- Ice
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Standard laboratory glassware

Procedure:

- **Dissolution of Starting Material:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **2-hydroxy-5-methylbenzaldehyde** in glacial acetic acid.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.^[1]
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully and slowly add nitric acid to an equal volume of water while cooling in an ice bath. Caution: This process is exothermic.

[1]

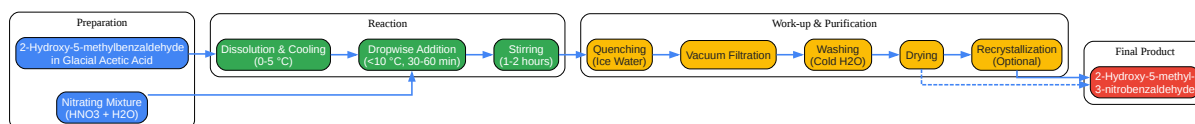
- Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of **2-hydroxy-5-methylbenzaldehyde** over 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition.[1]
- Reaction: After the complete addition of the nitrating agent, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is deemed complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate is expected to form.[1]
- Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[1]
- Washing: Wash the collected solid with cold deionized water to remove any residual acid.[1]
- Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.[1]
- Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Data Presentation

While specific experimental data for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzaldehyde is not extensively reported in publicly available literature, the following table summarizes key quantitative information based on the synthesis of analogous compounds and general chemical principles.[1]

Parameter	Value	Source/Comment
Starting Material	2-Hydroxy-5-methylbenzaldehyde	Commercially available.[5]
Reagents	Nitric acid, Acetic acid, Water	[1]
Reaction Temperature	0 - 10 °C	Based on analogous nitration reactions.[1]
Reported Yield	~84%	Based on the synthesis of analogous compounds.[1]
Molecular Formula	C ₈ H ₇ NO ₄	[2]
Molecular Weight	181.15 g/mol	[2]
Appearance	Expected to be a yellow solid	Based on similar nitroaromatic aldehydes.[1]
Melting Point	Not available	Melting points of similar isomers range from 125-143 °C.[1]

Experimental Workflow



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Caption: Workflow for the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure and confirm the position of the nitro group.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, aldehyde, nitro).
- Mass Spectrometry (MS): To determine the molecular weight of the product.
- Melting Point Analysis: To assess the purity of the final compound.

While detailed spectral data for 2-hydroxy-5-methyl-3-nitrobenzaldehyde is not readily available in the searched literature, data for related isomers can provide a reference for expected chemical shifts and absorption bands.[6]

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
- The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329341#experimental-procedure-for-the-nitration-of-2-hydroxy-5-methylbenzaldehyde]

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